(4Z)-2-(3-iodo-4-methylphenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one
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Overview
Description
2-(3-IODO-4-METHYLPHENYL)-4-{(Z)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE is a complex organic compound that features a combination of aromatic rings, a nitro group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-IODO-4-METHYLPHENYL)-4-{(Z)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the iodo and nitro groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Coupling reactions: The final step often involves coupling reactions to attach the various aromatic rings and the furyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-IODO-4-METHYLPHENYL)-4-{(Z)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the iodo group could yield various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its various functional groups may interact with biological targets in unique ways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-IODO-4-METHYLPHENYL)-4-{(Z)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-IODO-4-METHYLPHENYL)-4-{(Z)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-THIAZOL-5-ONE: Similar structure but with a thiazole ring instead of an oxazole ring.
2-(3-IODO-4-METHYLPHENYL)-4-{(Z)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-IMIDAZOL-5-ONE: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 2-(3-IODO-4-METHYLPHENYL)-4-{(Z)-1-[5-(3-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H13IN2O5 |
---|---|
Molecular Weight |
500.2 g/mol |
IUPAC Name |
(4Z)-2-(3-iodo-4-methylphenyl)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H13IN2O5/c1-12-5-6-14(10-17(12)22)20-23-18(21(25)29-20)11-16-7-8-19(28-16)13-3-2-4-15(9-13)24(26)27/h2-11H,1H3/b18-11- |
InChI Key |
YKOOMFAXPGZAAS-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)O2)I |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O2)I |
Origin of Product |
United States |
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